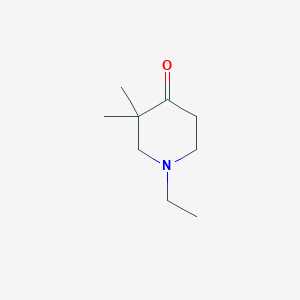
1-(2-Fluoro-2-(4-methoxyphenyl)ethyl)piperazine
Descripción general
Descripción
“1-(2-Fluoro-2-(4-methoxyphenyl)ethyl)piperazine” is a chemical compound that belongs to the class of piperazine derivatives. It is a piperazine derivative and a selective antagonist at D3 receptors that influences the expression of cocaine-induced conditioned place preference (CPP) .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H19FN2O. The molecular weight is 238.3 g/mol.
Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is of great significance in drug design, contributing to a wide array of therapeutic applications. Its derivatives, through slight modifications, exhibit diverse medicinal potentials across various domains such as antipsychotic, antidepressant, anticancer, antiviral, anti-inflammatory, and more. Such versatility underscores the scaffold's flexibility in drug discovery, enabling the rational design of molecules for treating a broad spectrum of diseases. The piperazine ring, by altering substituents, significantly impacts the pharmacokinetic and pharmacodynamic profiles of resultant molecules, suggesting its utility in developing new therapeutic agents across multiple disease states (Rathi, Syed, Shin, & Patel, 2016).
Ligands for D2-like Receptors
Piperazine derivatives play a crucial role in neuropsychiatric medicine, particularly as ligands for D2-like receptors. These compounds, through arylalkyl substituents, enhance potency and selectivity for D2-like receptors, integral to antipsychotic agents. The structural diversity among piperazine derivatives allows for varied pharmacological profiles, facilitating the development of targeted therapies for disorders associated with D2 receptor dysregulation (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Anti-mycobacterial Activity
Piperazine's incorporation into drug design extends to combating Mycobacterium tuberculosis, with several derivatives showing potent anti-mycobacterial activity. This includes efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The review of piperazine-based anti-TB molecules highlights its critical role in developing safer, selective, and cost-effective treatments, showcasing the scaffold's potential in addressing global health challenges like tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Mecanismo De Acción
- Piperazine derivatives often exhibit activity related to neurotransmitter receptors, enzymes, and transporters. For instance, some piperazines act as kinase inhibitors or receptor modulators .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
1-[2-fluoro-2-(4-methoxyphenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-17-12-4-2-11(3-5-12)13(14)10-16-8-6-15-7-9-16/h2-5,13,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXAKNRRHGSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)

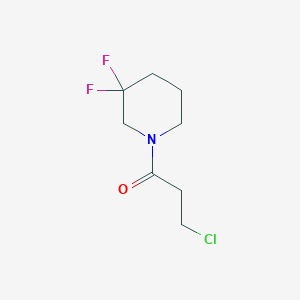
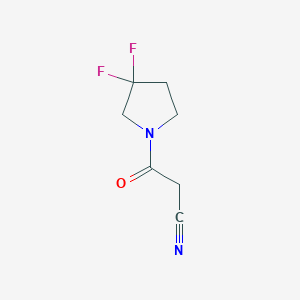

![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)
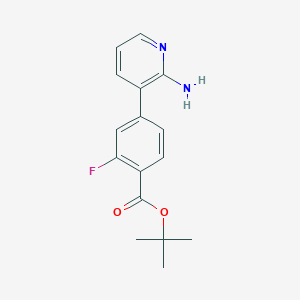
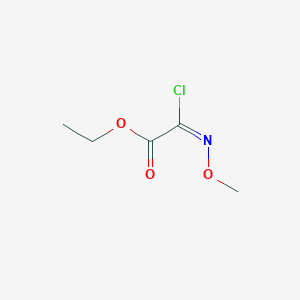

![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)
amine](/img/structure/B1475622.png)
![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)
